Ani9

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Ani9 implica varios pasos clave:

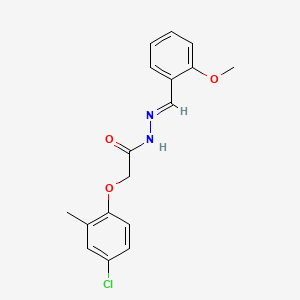

Materiales de partida: La síntesis comienza con 4-cloro-2-metilfenol y 2-metoxibenzaldehído.

Formación de Intermediario: El 4-cloro-2-metilfenol se hace reaccionar con cloruro de cloroacetilo para formar 2-(4-cloro-2-metilfenoxi)cloruro de acetilo.

Reacción de Condensación: El intermediario se condensa luego con 2-metoxibenzaldehído en presencia de una base para formar el producto final, this compound.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente involucra técnicas estándar de síntesis orgánica como reacciones de condensación, purificación mediante recristalización y caracterización mediante métodos espectroscópicos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ani9 principalmente experimenta los siguientes tipos de reacciones:

Reacciones de Sustitución: Debido a la presencia del grupo cloro, this compound puede participar en reacciones de sustitución nucleófila.

Reacciones de Condensación: La formación de this compound en sí implica una reacción de condensación entre un aldehído y una amina.

Reactivos y Condiciones Comunes

Bases: Las bases comunes utilizadas en la síntesis de this compound incluyen hidróxido de sodio y carbonato de potasio.

Solventes: Los solventes orgánicos como diclorometano y etanol se utilizan con frecuencia.

Productos Mayores

El producto principal de la síntesis es el propio this compound, con alta pureza alcanzada mediante técnicas de recristalización y purificación .

Aplicaciones Científicas De Investigación

Pharmacological Properties of Ani9

This compound, chemically known as 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, has been identified as a potent inhibitor of ANO1 with submicromolar potency. Its selectivity for ANO1 over ANO2 is noteworthy, as both channels share significant amino acid homology. Importantly, this compound does not interfere with intracellular calcium signaling or CFTR chloride channel activity, making it a valuable tool for studying the physiological roles of ANO1 without confounding effects from other pathways .

Therapeutic Applications

The therapeutic applications of this compound are diverse and promising:

- Cancer Treatment : Research indicates that inhibition of ANO1 can reduce cell proliferation and induce apoptosis in cancer cell lines such as PC-3 (prostate cancer) cells. This suggests a potential role for this compound in cancer therapies targeting ANO1-related pathways .

- Management of Hypertension : Given the role of ANO1 in smooth muscle contraction and vascular tone regulation, this compound may be explored as a treatment option for hypertension by modulating chloride ion transport in vascular smooth muscle cells .

- Pain Management : The modulation of ion channels by this compound opens avenues for its use in pain management therapies, particularly in conditions where ANO1 activity contributes to nociceptive signaling .

- Gastrointestinal Disorders : this compound's ability to inhibit chloride currents may also be beneficial in treating diarrhea by regulating fluid secretion in the gastrointestinal tract .

- Respiratory Conditions : The potential application of this compound in asthma treatment is under investigation, as ANO1 is implicated in airway smooth muscle contraction and mucus secretion .

Case Study 1: Cancer Cell Proliferation

A study conducted on PC-3 prostate cancer cells demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism involved the blockade of ANO1-mediated chloride currents, leading to altered cellular homeostasis and increased apoptotic signaling pathways .

Case Study 2: Hypertension Models

In animal models of hypertension, administration of this compound resulted in reduced blood pressure levels. This effect was attributed to the relaxation of vascular smooth muscle through the inhibition of ANO1 channels, highlighting its potential as an antihypertensive agent .

Case Study 3: Gastrointestinal Function

Research on intestinal epithelial cells showed that this compound effectively reduced chloride ion secretion, which could alleviate symptoms associated with diarrhea. The findings suggest that targeting ANO1 with this compound could provide a novel therapeutic strategy for managing gastrointestinal disorders .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cancer | Inhibition of cell proliferation | Induction of apoptosis |

| Hypertension | Modulation of vascular tone | Blood pressure reduction |

| Pain Management | Regulation of nociceptive signaling | Alleviation of pain symptoms |

| Gastrointestinal Disorders | Control of fluid secretion | Treatment for diarrhea |

| Respiratory Conditions | Modulation of airway smooth muscle | Potential relief from asthma symptoms |

Mecanismo De Acción

Ani9 ejerce sus efectos inhibiendo selectivamente el canal de cloruro ANO1. Esta inhibición se produce mediante la unión al canal y el bloqueo del flujo de iones cloruro, lo que afecta varios procesos fisiológicos como la secreción de fluidos, la contracción del músculo liso y la nocicepción . La alta selectividad de this compound para ANO1 sobre otros canales similares como ANO2 es una característica clave de su mecanismo de acción .

Comparación Con Compuestos Similares

Compuestos Similares

Benzbromarona: Otro inhibidor de ANO1, pero con menos selectividad en comparación con Ani9.

Niclosamida: Se sabe que inhibe tanto ANO1 como otros canales de cloruro, lo que lo hace menos específico que this compound.

Unicidad de this compound

This compound destaca por su alta selectividad y potencia para ANO1, con efectos mínimos en otros canales similares como ANO2. Esto lo convierte en una herramienta valiosa para estudiar procesos fisiológicos y patológicos específicos de ANO1 .

Actividad Biológica

Ani9, a novel small-molecule inhibitor of the calcium-activated chloride channel ANO1 (also known as TMEM16A), has garnered attention for its potential therapeutic applications across various medical fields. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data that highlight its pharmacological properties.

- Chemical Name : 2-(4-Chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide

- Molecular Formula : C₁₈H₁₈ClN₃O₃

- IC50 : 77 nM for ANO1 inhibition

This compound selectively inhibits the chloride current mediated by ANO1 with a submicromolar potency, showing negligible effects on ANO2 and other chloride channels such as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) and ENaC (Epithelial Sodium Channel) at concentrations up to 30 µM . This selectivity is crucial for minimizing off-target effects, making this compound a valuable tool for studying ANO1's physiological roles.

In Vitro Studies

Research indicates that this compound effectively inhibits smooth muscle contractions in mice and shows a dose-dependent inhibition of ANO1 activity in various cell lines, including prostate cancer (PC3), breast cancer (MCF-7), and pancreatic cancer cells . Notably, this compound does not alter intracellular calcium signaling, which is significant for its application in conditions where calcium dynamics are critical .

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| PC3 | 0.01 - 10 | Weak inhibitory effect |

| Capan-1 | 0.03 - 10 | Inhibition of CaCC current |

| NHNE | 0.03 - 10 | Dose-dependent inhibition |

Electrophysiological Analysis

Electrophysiological studies have demonstrated that this compound completely inhibits ANO1 chloride currents at concentrations lower than 3 µM. This highlights its potential as a pharmacological tool for isolating ANO1 activity from other calcium-activated chloride channels in cellular studies .

Case Studies and Research Findings

Several studies have explored the therapeutic implications of this compound:

- Cancer Therapy : In models of prostate and breast cancer, this compound exhibited weak inhibitory effects on cell viability, suggesting its potential role in cancer treatment by targeting ANO1-mediated pathways .

- Hypertension and Pain Management : Given its ability to inhibit smooth muscle contraction, this compound may be investigated further for its role in managing hypertension and pain associated with smooth muscle hyperactivity .

- Gastrointestinal Disorders : The inhibition of ANO1 may also have implications for treating diarrhea and other gastrointestinal disorders where chloride secretion plays a pivotal role .

Propiedades

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDALDZRKOBJXIE-VXLYETTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.